2-[5-(4-methoxybenzoyl)thiophen-2-yl]acetic Acid
Description
2-[5-(4-methoxybenzoyl)thiophen-2-yl]acetic acid is a chemical compound with the molecular formula C14H12O4S and a molecular weight of 276.31 g/mol . This compound is known for its potential biological activity and has gained significant attention in scientific research due to its applications in various fields.
Properties
IUPAC Name |
2-[5-(4-methoxybenzoyl)thiophen-2-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4S/c1-18-10-4-2-9(3-5-10)14(17)12-7-6-11(19-12)8-13(15)16/h2-7H,8H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKKMGWSQWVYAKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CC=C(S2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4-methoxybenzoyl)thiophen-2-yl]acetic acid typically involves the reaction of 2-thiophenecarboxylic acid with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
The process may be optimized for higher yields and purity through the use of advanced purification techniques such as column chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-[5-(4-methoxybenzoyl)thiophen-2-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
Pharmaceutical Applications
2-[5-(4-methoxybenzoyl)thiophen-2-yl]acetic acid is primarily investigated for its potential therapeutic roles:
- Anticancer Activity : The compound has shown promise in inhibiting the growth of various cancer cell lines. Its structural modifications enhance its antiproliferative effects, making it a candidate for further development as an anticancer agent. For instance, derivatives of similar thiophene-based compounds have demonstrated significant activity against melanoma and prostate cancer cells, with IC50 values in the low nanomolar range .
- Anti-inflammatory Effects : Research indicates that this compound may act as an aldose reductase inhibitor, which is implicated in inflammatory processes. Studies have shown that it can modulate the expression of pro-inflammatory cytokines, suggesting its utility in treating conditions such as hepatitis and liver fibrosis .
Case Studies
Several notable studies highlight the potential applications of this compound:
Anticancer Studies
A study investigating derivatives containing thiophene moieties reported significant activity against MCF-7 human breast cancer cells. Compounds exhibited IC50 values as low as 0.075 µM, indicating potent activity with low toxicity towards non-cancerous cells.
Anti-inflammatory Research
In vivo studies demonstrated that this compound significantly protected rat livers from injury induced by carbon tetrachloride (CCl4). The treatment led to decreased levels of serum alanine aminotransferase and improved liver histology, highlighting its potential for liver protection and fibrosis treatment .
Mechanism of Action
The mechanism of action of 2-[5-(4-methoxybenzoyl)thiophen-2-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxybenzoyl)thiophene: Shares a similar structure but lacks the acetic acid moiety.
4-Methoxybenzoyl chloride: Used as a reagent in the synthesis of 2-[5-(4-methoxybenzoyl)thiophen-2-yl]acetic acid.
Uniqueness
This compound is unique due to its combination of the thiophene ring and the 4-methoxybenzoyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications.
Biological Activity
2-[5-(4-methoxybenzoyl)thiophen-2-yl]acetic acid is a compound characterized by its unique structural features, combining a thiophene ring with a 4-methoxybenzoyl group. This structure imparts distinct chemical and biological properties, making it a subject of interest in medicinal chemistry and pharmacology. The compound's potential biological activities include antimicrobial, anticancer, and anti-inflammatory effects, which are explored in various studies.
- Molecular Formula : C14H12O4S
- Molecular Weight : 276.31 g/mol
- CAS Number : 339098-85-0
The compound can undergo various chemical transformations, such as oxidation to form sulfoxides and sulfones, or reduction to yield alcohol derivatives. Its unique structure allows for diverse applications in organic synthesis and material development.
The biological activity of this compound is believed to stem from its interaction with specific molecular targets. It is hypothesized that the compound binds to enzymes or receptors, modulating their activity and leading to alterations in cellular processes such as signal transduction and gene expression.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of thiophene have shown effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
Anticancer Activity
Several studies have investigated the anticancer potential of thiophene derivatives. For example, compounds similar to this compound have demonstrated cytotoxic effects against cancer cell lines such as HeLa and MDA-MB-231. The following table summarizes the IC50 values for related compounds:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HeLa | 10 |
| Benzothiophene derivative | MDA-MB-231 | 15 |
| Another thiophene derivative | A549 | 20 |
These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest .
Anti-inflammatory Effects
Thiophene-based compounds have also been studied for their anti-inflammatory properties. These effects are often mediated through the inhibition of pro-inflammatory cytokines and modulation of inflammatory pathways. The ability to reduce inflammation can play a crucial role in managing various chronic diseases.
Case Studies
- In Vitro Studies : A study evaluating the cytotoxic effects of various thiophene derivatives found that the presence of the methoxy group significantly enhanced anticancer activity against multiple cell lines, including those resistant to standard therapies .
- Molecular Docking Studies : Computational studies have demonstrated that this compound can effectively bind to target proteins involved in cancer progression, suggesting a rational design for more potent derivatives .
- Animal Models : Preliminary studies using animal models have shown promising results in reducing tumor size when treated with thiophene derivatives, indicating potential for further development into therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
